



Application Notes and Protocols for LH-708 in Tool Steel Repair

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of **LH-708** welding electrodes for the repair of tool steels, such as H13. The following protocols and data are intended to ensure a high-quality, durable repair by outlining critical welding parameters, heat treatment procedures, and a step-by-step workflow.

LH-708 Welding Electrode Properties and Applications

The **LH-708** is a hot work tool steel electrode designed for repairing tools and dies made from similar materials or for fabricating hot work tools from carbon and low-alloy steels.[1][2][3] The resulting weld deposit is a high-quality, tough, and wear-resistant material, free from cracks and porosity.[1][4] Its alloy basis consists of Tungsten (W) and Chromium (Cr).[1][4]

Typical Applications:

- Dies and stampers for non-ferrous metals[1][2][3]
- Saddle tracks[1][2][3]
- Forging hammers[1][2][3]
- Distributor pins and slides[1][2][3]





• Hot shear blades and trimming dies[1][2][3]

Quantitative Data Summary

Table 1: Recommended Welding Parameters for LH-708

Electrode Diameter (mm)	Current (Amps)	Polarity
2.5	50-70	AC/DC (+)
3.2	90-110	AC/DC (+)
4.0	140-160	AC/DC (+)
5.0	190-230	AC/DC (+)

Source:[1][5]

Table 2: Hardness of LH-708 Weld Deposit

Condition	Hardness (HRC)
As Welded	41-46
After Hardening	49-51
After Annealing	21-24

Source:[1][2][3][6]

Table 3: Recommended Heat Treatment Parameters for Tool Steel Repair



Process	Temperature Range	Holding Time	Cooling Procedure	Purpose
Pre-heating	300-400°C (572- 752°F)	Maintain during welding	-	Reduces cooling rate, prevents cracking, and removes moisture.[1][7][8]
Post-Weld Slow Cooling	-	-	35-50°F (19- 28°C) per hour	Minimizes thermal stresses. [11][12]
Stress Relieving/Temper ing	50-75°F (28- 42°C) below the original tempering temperature of the base metal	2 hours	Slow cool to 800°F (427°C), then air cool	Relieves welding stresses and tempers the weld deposit.[11][12]
Annealing	750-780°C (1382-1436°F)	4 hours	-	To soften the weld deposit.[1]
Hardening	1070-1120°C (1958-2048°F)	-	Quench in oil	To achieve maximum hardness.[1]
Tempering (after hardening)	500-600°C (932- 1112°F)	2 hours	-	To increase toughness after hardening.[1]

Experimental Protocols

Protocol 1: Standard Tool Steel Repair Procedure using LH-708

This protocol outlines the essential steps for repairing a damaged tool steel component.

1. Surface Preparation:

Methodological & Application





- Thoroughly clean the area to be welded to remove any contaminants such as grease, oil, or rust. Use a wire brush or grinder for mechanical cleaning.[1][11]
- If cracks are present, they must be completely ground out. The bottom of the joint should be rounded.[11]

2. Pre-heating:

- Uniformly preheat the workpiece to a temperature between 300-400°C (572-752°F).[1]
- The preheat temperature should be maintained throughout the welding process. The heating should be gradual, especially for complex shapes and high-alloy steels.[13]
- Heating can be achieved using a furnace, heating elements, or torches.[11][12] For uniform heating, induction heaters or ceramic mat heaters are recommended.[14]

3. Welding:

- Select the appropriate LH-708 electrode diameter and set the welding current according to Table 1. Use AC or DC (+) polarity.[1][5]
- For thicker sections or significant buildups, a buffer layer of a tougher material like LH-710 may be deposited first.[1]
- Maintain a short arc length and deposit the weld beads in a stringer bead fashion.[11]
- To achieve full hardness, it is recommended to deposit a maximum of two layers of LH-708.
 [1][5]

4. Post-Weld Heat Treatment (PWHT):

- Slow Cooling: Immediately after welding, the workpiece must be cooled very slowly at a rate of approximately 35-50°F (19-28°C) per hour to minimize thermal stresses.[11][12]
- Stress Relieving/Tempering: Once cooled, the part should be stress-relieved. Heat the component to a temperature 50-75°F (28-42°C) below the original tempering temperature of the base material. Hold at this temperature for 2 hours.[11][12]
- Final Cooling: After stress relieving, allow the component to cool slowly to 800°F (427°C) and then cool in still air to room temperature.[12]

5. Finishing:

 After the heat treatment cycle is complete, the repaired area can be ground or machined to the final required dimensions.[11]



Diagrams



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Caption: Workflow for Tool Steel Repair using **LH-708**.

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- To cite this document: BenchChem. [Application Notes and Protocols for LH-708 in Tool Steel Repair]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608560#lh-708-welding-parameters-for-tool-steel-repair]

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